molecular formula C32H52O2 B1260269 Dihydroagnosterol acetate

Dihydroagnosterol acetate

货号: B1260269
分子量: 468.8 g/mol
InChI 键: FGNFBQUIVUFRIF-VBGFMNGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroagnosterol acetate is a sterol derivative involved in cholesterol biosynthesis pathways, particularly in mammalian systems such as rat liver . Structurally, it is characterized by a tetracyclic lanostane skeleton with specific methyl groups at C-4 and C-4', a double bond at the C-7 and C-9 positions, and an acetylated hydroxyl group at C-3 . This compound is biosynthetically derived from dihydroagnosterol (I) via acetylation and serves as an intermediate in the conversion of 4,4'-dimethylcholesta-7,9-dienol (II) to cholesterol (VIII) through sequential demethylation and isomerization steps .

This compound has been identified in plant extracts, such as Alstoniascholaris and Alstoniaspectabilis, where it coexists with other sterols like campesterol and lupenyl acetate . Its role in cholesterol metabolism highlights its biochemical significance, particularly in understanding enzyme specificity in sterol biosynthesis .

属性

分子式

C32H52O2

分子量

468.8 g/mol

IUPAC 名称

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h13,16,21-22,24,27-28H,10-12,14-15,17-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1

InChI 键

FGNFBQUIVUFRIF-VBGFMNGASA-N

手性 SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

规范 SMILES

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

同义词

dihydroagnosterol
dihydroagnosterol acetate

产品来源

United States

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural Features of Dihydroagnosterol Acetate and Analogues
Compound Molecular Formula Key Functional Groups Methylation Pattern Double Bonds Reference
This compound C₃₂H₅₂O₂ 3β-acetoxy, 4,4'-dimethyl 4,4'-dimethyl C-7, C-9
Cholesta-7,9-dienyl acetate C₂₉H₄₄O₂ 3β-acetoxy No methyl groups C-7, C-9
4,4'-Dimethylcholesta-7,9-dienyl acetate C₃₁H₅₀O₂ 3β-acetoxy, 4,4'-dimethyl 4,4'-dimethyl C-7, C-9
Lanosterol acetate C₃₂H₅₂O₂ 3β-acetoxy, 8,9-epoxide 4,4',14α-trimethyl C-8, C-24
Campesterol acetate C₂₉H₄₈O₂ 3β-acetoxy, 24-methyl 24-methyl C-5
Key Observations:

Methylation Differences: this compound shares the 4,4'-dimethyl pattern with 4,4'-dimethylcholesta-7,9-dienyl acetate but lacks the 14α-methyl group present in lanosterol acetate .

Double Bond Positioning: Unlike campesterol acetate (C-5 double bond), this compound retains the Δ⁷,⁹ configuration, which is critical for its role in cholesterol biosynthesis .

Enzymatic and Metabolic Differences

Table 2: Enzyme Interactions and Metabolic Pathways
Compound Key Enzymes Involved Metabolic Pathway Step Yield/Conversion Efficiency Reference
This compound A⁷’⁹-A⁸”¹⁴ isomerase, C-4 demethylases Sequential C-4 demethylation to cholesta-7,9-dienol ~6% yield of cholesta-7,9-dienol (VII)
4,4'-Dimethylcholesta-7,9-dienyl acetate Broad-specificity C-4 demethylases Demethylation to monomethyl intermediates Not quantified
Lanosterol acetate Cytochrome P450 enzymes Conversion to zymosterol via 14α-demethylation Dominant pathway in mammals
Key Observations:

Enzyme Specificity: The A⁷’⁹-A⁸”¹⁴ isomerase uniquely acts on this compound under aerobic conditions, distinguishing it from lanosterol acetate, which requires cytochrome P450 enzymes .

Demethylation Sequence: this compound undergoes sequential C-4 demethylation (first 4α-methyl as CO₂, then 4'-methyl), unlike lanosterol, which undergoes 14α-demethylation first .

Spectral and Physical Property Comparisons

Table 3: Analytical Data for this compound and Analogues
Compound Melting Point (°C) Mass Spectral Peaks (m/z) UV Absorption (λmax) Reference
This compound 167–169 454 (M⁺), 439 (M⁺–CH₃), 379 (base) 236, 243, 252 nm
4,4'-Dimethylcholesta-7,9-dienyl acetate 454 (M⁺), 394 (M⁺–CH₃CO₂) 243 nm
Cholesta-7,9-dienyl acetate 426 (M⁺–18) Not reported
Key Observations:

Mass Spectral Fragmentation: this compound and 4,4'-dimethylcholesta-7,9-dienyl acetate share a base peak at m/z 379, indicating similar fragmentation pathways due to shared methylation patterns .

UV Absorption: The λmax at 243 nm in this compound correlates with the Δ⁷,⁹ diene system, a feature absent in monounsaturated sterols like campesterol acetate .

常见问题

Q. What are the established laboratory methods for synthesizing dihydroagnosterol acetate and its intermediates?

this compound synthesis involves multi-step enzymatic and chemical processes. A validated approach includes:

  • Hydrogenation : Reducing 4,4'-dimethyl cholesta-5,7-dienol to 4,4'-dimethyl cholesta-7-enol using Raney nickel and hydrogen .
  • Diene formation : Treating intermediates with mercuric acetate to introduce double bonds (e.g., 7,9-diene structure) .
  • Isotopic labeling : Incorporating tritium (³H) via base-catalyzed exchange in methanolic KOH/³H₂O for tracking metabolic pathways .
  • Acetylation : Purifying products via thin-layer chromatography (TLC) on silica gel with silver nitrate to confirm structural integrity .

Q. What analytical techniques are critical for validating the purity and structural identity of this compound?

Key methodologies include:

  • Thin-layer chromatography (TLC) : Using silica gel/10% silver nitrate to separate sterol acetates and identify intermediates .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyzing acetylated derivatives for molecular ions (e.g., m/z 454 [M⁺] for 4,4'-dimethyl cholesta-7,9-dienyl acetate) and fragmentation patterns .
  • UV spectroscopy : Detecting conjugated dienes (e.g., λmax 243 nm for 7,9-diene systems) .
  • Radioactivity tracking : Measuring ³H incorporation during metabolic studies to quantify conversion rates .

Advanced Research Questions

Q. How can researchers address experimental challenges in tracking this compound metabolism in cholesterol biosynthesis?

Challenges include low intermediate stability and enzyme specificity. Mitigation strategies involve:

  • Aerobic vs. anaerobic conditions : Aerobic rat liver homogenates accumulate 7,9-dienol intermediates, while anaerobic systems halt metabolism, enabling isolation of reactive species .
  • Isotopic tracing : Using ³H-labeled this compound to monitor conversion into cholesterol via scintillation counting .
  • Enzyme inhibition : Applying sterol biosynthesis inhibitors (e.g., triparanol) to block specific steps (e.g., C4-demethylation) and identify pathway bottlenecks .
  • Crystallization validation : Recrystallizing suspected intermediates with non-radioactive carriers to confirm radiochemical purity (>95%) .

Q. How do contradictory findings about enzymatic specificity in this compound metabolism inform mechanistic hypotheses?

Discrepancies in conversion rates (e.g., 11% for dihydroagnosterol vs. 14% for 4,4'-dimethyl cholesta-7,9-dienol) suggest:

  • Broad enzyme specificity : Cholesterol biosynthesis enzymes (e.g., C4-demethylase) may act on multiple substrates, requiring competitive binding assays to assess affinity .
  • Intermediate stability : 7,9-dienol derivatives accumulate under aerobic conditions but degrade in anaerobic systems, necessitating controlled O₂ levels during incubations .
  • Alternative pathways : Non-canonical routes (e.g., via 4-methyl cholesta-7,9-dienol) may contribute to cholesterol synthesis, validated through mutant cell lines lacking specific enzymes .

Q. What methodological approaches are recommended for resolving conflicting data on this compound’s bioactivity?

For antiplasmodial or anabolic activity studies:

  • Dose-response assays : Testing across concentrations (e.g., 0.1–100 µM) to establish EC₅₀ values and rule out non-specific cytotoxicity .
  • Comparative metabolomics : Profiling lipid fractions in treated vs. control systems (e.g., liver homogenates) to identify downstream metabolites .
  • Structural analogs : Synthesizing methylated or fluorinated derivatives to correlate functional groups with bioactivity .

Methodological Best Practices

  • Controls : Include unlabeled sterols and heat-inactivated enzymes to distinguish enzymatic vs. non-enzymatic reactions .
  • Data interpretation : Use mass spectral libraries (e.g., NIST) and retention indices to differentiate isomeric sterols .
  • Reproducibility : Replicate incubations ≥3 times and report mean ± SEM for conversion rates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。